molecular formula C11H15NO2 B14658504 5-Isopentylpicolinic acid CAS No. 49751-50-0

5-Isopentylpicolinic acid

Cat. No.: B14658504
CAS No.: 49751-50-0
M. Wt: 193.24 g/mol
InChI Key: MXBGCRRAUSJALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopentylpicolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an isopentyl group attached to the fifth position of the picolinic acid structure Picolinic acids are derivatives of pyridine with a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopentylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Isopentylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isopentyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted picolinic acid derivatives.

Scientific Research Applications

Chemistry: 5-Isopentylpicolinic acid is used as a ligand in coordination chemistry due to its ability to chelate metal ions. It forms stable complexes with transition metals, which are studied for their catalytic properties.

Biology: In biological research, this compound is investigated for its potential role in metal ion transport and homeostasis. It is also studied for its interactions with enzymes and proteins.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a metal chelator in the treatment of metal ion imbalances and related disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Isopentylpicolinic acid involves its ability to chelate metal ions. By binding to metal ions, it can alter their availability and activity in biological systems. This chelation can affect various molecular targets, including enzymes and proteins that require metal ions for their function. The compound’s ability to modulate metal ion concentrations makes it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

    Picolinic acid: The parent compound with a carboxylic acid group at the second position of the pyridine ring.

    Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the third position.

    Isonicotinic acid: Another isomer with the carboxylic acid group at the fourth position.

Uniqueness: 5-Isopentylpicolinic acid is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and ability to form complexes with metal ions, making it distinct from its parent compound and other isomers.

Properties

CAS No.

49751-50-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-(3-methylbutyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-8(2)3-4-9-5-6-10(11(13)14)12-7-9/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

MXBGCRRAUSJALE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.